molecular formula C8H7BrFNO B1268112 2-bromo-N-(4-fluorophenyl)acetamide CAS No. 2195-44-0

2-bromo-N-(4-fluorophenyl)acetamide

Cat. No. B1268112
CAS RN: 2195-44-0
M. Wt: 232.05 g/mol
InChI Key: JXUWYCOGYOQUST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-bromo-N-(4-fluorophenyl)acetamide" involves several steps, including bromination, acetamidation, and the introduction of the fluoro group on the phenyl ring. Synthesis approaches vary based on the desired substituents and the starting materials. For example, synthesis processes often involve nucleophilic substitution reactions, where a bromo group is introduced into the compound, followed by the attachment of the fluorophenyl group via acetamide linkage (Xiao et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" and "2,2-Dibromo-N-(4-fluorophenyl)acetamide," reveals significant details about their geometrical configuration. For instance, the dihedral angles between the benzene rings and the acetamide group, as well as the intermolecular hydrogen bonding patterns, play a crucial role in the crystalline structure formation. These structural aspects are essential for understanding the compound's reactivity and interactions (Qian et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "2-bromo-N-(4-fluorophenyl)acetamide" and its derivatives typically include nucleophilic substitution and reactions under various conditions that reflect their reactive sites. For example, the presence of a bromo group and an acetamide linkage provides sites for further chemical modifications, such as cross-coupling reactions, which are fundamental for synthesizing complex organic molecules (Ghazzali et al., 2012).

Scientific Research Applications

Derivative Characterization and Potential Applications

  • Some derivatives, including 2-bromo-N-(4-fluorophenyl)acetamide, have been characterized using X-ray powder diffraction, indicating their potential use as pesticides. These compounds were analyzed for their peak positions, relative intensities, and other parameters, providing detailed structural information relevant to their application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial and Antifungal Properties

  • A series of derivatives, including those related to 2-bromo-N-(4-fluorophenyl)acetamide, have shown antimicrobial activity against various bacteria and fungi. This includes Gram-negative and Gram-positive bacteria, as well as Aspergillus niger and Candida albicans. The synthesis of these compounds and their structural elucidation have been key in determining their antimicrobial potential (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticonvulsant and Antidepressant Activities

  • Certain derivatives of 2-bromo-N-(4-fluorophenyl)acetamide have been synthesized and tested for their anticonvulsant and antidepressant activities. These studies have revealed the potential of these compounds in reducing immobility times in mice and providing protection against convulsions induced by pentylenetetrazole, highlighting their potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).

Synthesis and Chemical Properties

  • Research has focused on the synthesis and structural properties of 2-bromo-N-(4-fluorophenyl)acetamide and related compounds. Techniques like microwave-assisted synthesis, crystallography, and various spectroscopic methods have been employed to understand the chemical behavior and potential applications of these substances (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Immunomodulatory Effects

  • N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, a compound related to 2-bromo-N-(4-fluorophenyl)acetamide, has shown potential as an immunomodulator. It has been demonstrated to enhance the cytolytic T-lymphocyte response to tumors in mice, suggesting its possible use in cancer immunotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).

properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWYCOGYOQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336315
Record name 2-bromo-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-fluorophenyl)acetamide

CAS RN

2195-44-0
Record name 2-bromo-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Jiang, J Shi, L Liao, L Zhang, J Liu, Y Wang… - …, 2020 - Wiley Online Library
In this study, 22 novel compounds were designed and synthesized by acetamide bridge chains, among which 5 a–5 k were monosubstituted compounds, and 6 a–6 k were disubstituted…
ZS Arustamyan, RE Margaryan, AA Aghekyan… - Russian Journal of …, 2021 - Springer
5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent …
Number of citations: 2 link.springer.com
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
MK Sharma, S Parashar, D Sharma, K Jakhar… - Journal of the Indian …, 2023 - Elsevier
The antimicrobial resistance and excessive use of modern drugs has hampered the treatment of infectious disease. Therefore, the development of new antibiotics with very good …
Number of citations: 1 www.sciencedirect.com
Z Wang, Z Yu, D Kang, J Zhang, Y Tian… - Bioorganic & medicinal …, 2019 - Elsevier
A novel series of acetamide-substituted derivatives and two prodrugs of doravirine were designed and synthesized as potent HIV-1 NNRTIs by employing the structure-based drug …
Number of citations: 30 www.sciencedirect.com
G Qianwen - 2017 - search.proquest.com
Pain management has become a major issue in health care. It has been reported that about 100 million Americans are affected by chronic pain, and it costs us about $600 million per …
Number of citations: 3 search.proquest.com
DJ Carper - 2010 - rave.ohiolink.edu
The gram scale total synthesis of marine natural products ceratamine A & B is described, as well as facile access to ceratamine analogs. The synthesis is highlighted by an efficient …
Number of citations: 2 rave.ohiolink.edu
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com
jingxia zhang, C Jiang, J Shi, L Liao, L Zhang, J Liu… - ChemMedChem - Wiley Online Library
Number of citations: 0

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